(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine
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Overview
Description
(Z)-but-2-enedioic acid;N’-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N’-methylpentane-1,5-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a (Z)-but-2-enedioic acid moiety and a substituted pyridine ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;N’-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N’-methylpentane-1,5-diamine typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis may include:
Formation of the (Z)-but-2-enedioic acid moiety: This can be achieved through the catalytic hydrogenation of maleic anhydride under specific conditions.
Synthesis of the substituted pyridine ring: This step involves the reaction of 4-methoxybenzyl chloride with 2-aminopyridine in the presence of a base such as potassium carbonate.
Coupling of the two fragments: The final step involves the coupling of the (Z)-but-2-enedioic acid moiety with the substituted pyridine ring using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;N’-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N’-methylpentane-1,5-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;N’-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N’-methylpentane-1,5-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Lambic beer aroma compounds: Various volatile organic compounds present in lambic beer, which share some chemical properties with the compound of interest.
Uniqueness
(Z)-but-2-enedioic acid;N’-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N’-methylpentane-1,5-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C25H36N4O5 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine |
InChI |
InChI=1S/C21H32N4O.C4H4O4/c1-24(15-7-3-5-13-22)16-17-25(21-8-4-6-14-23-21)18-19-9-11-20(26-2)12-10-19;5-3(6)1-2-4(7)8/h4,6,8-12,14H,3,5,7,13,15-18,22H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
FWWFRRGGVUAQFA-BTJKTKAUSA-N |
Isomeric SMILES |
CN(CCCCCN)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN(CCCCCN)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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